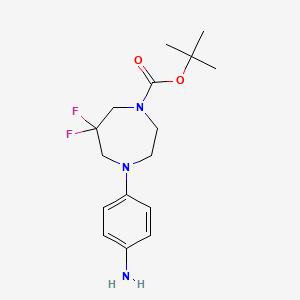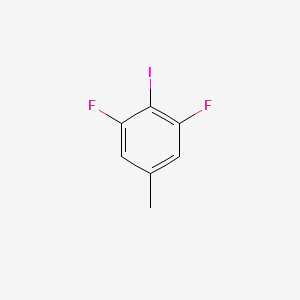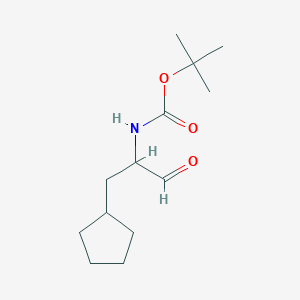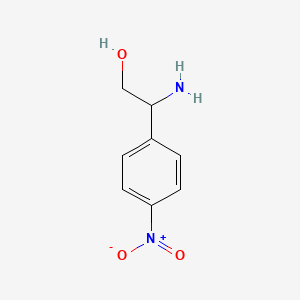![molecular formula C11H9NO5 B13552837 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione is an organic compound with the molecular formula C11H9NO5 It is a derivative of oxolane-2,5-dione, featuring a nitrophenyl group attached to the methyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the oxolane-2,5-dione acts as a nucleophile, attacking the electrophilic carbon of the 4-nitrobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Succinic anhydride: A related compound with similar reactivity but lacking the nitrophenyl group.
Maleic anhydride: Another related compound used in similar applications but with different chemical properties.
Dioxolane: A structurally similar compound with different functional groups.
Uniqueness
3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C11H9NO5 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
3-[(4-nitrophenyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C11H9NO5/c13-10-6-8(11(14)17-10)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6H2 |
Clave InChI |
DUDGVIIVLLSHGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
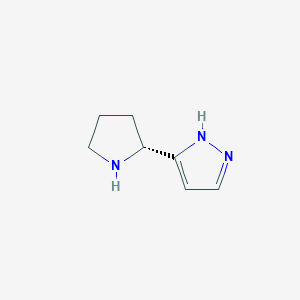
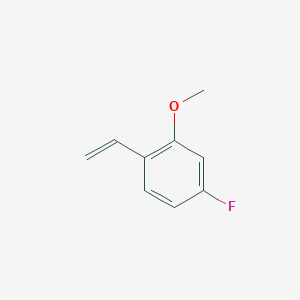
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
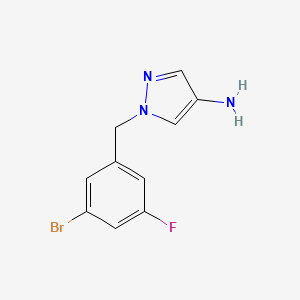
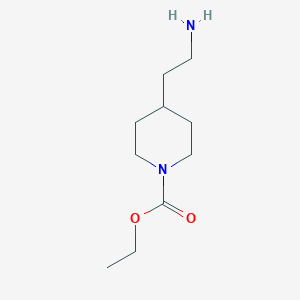
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
